molecular formula C19H16FN3S B14917695 3-(4-(4-Fluorophenyl)thiazol-2-yl)-1-phenyl-2,5-dihydro-1h-pyrrol-2-amine

3-(4-(4-Fluorophenyl)thiazol-2-yl)-1-phenyl-2,5-dihydro-1h-pyrrol-2-amine

Cat. No.: B14917695
M. Wt: 337.4 g/mol
InChI Key: XFKBIEFRBDANBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(4-Fluorophenyl)thiazol-2-yl)-1-phenyl-2,5-dihydro-1h-pyrrol-2-amine is a synthetic organic compound that features a thiazole ring substituted with a fluorophenyl group and a pyrrole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Fluorophenyl)thiazol-2-yl)-1-phenyl-2,5-dihydro-1h-pyrrol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling of the Thiazole and Pyrrole Rings: The final step involves coupling the thiazole and pyrrole rings through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Fluorophenyl)thiazol-2-yl)-1-phenyl-2,5-dihydro-1h-pyrrol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazole or pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-(4-Fluorophenyl)thiazol-2-yl)-1-phenyl-2,5-dihydro-1h-pyrrol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, offering potential treatments for diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenyl)thiazol-2-yl)-1-phenyl-2,5-dihydro-1h-pyrrol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(4-Chlorophenyl)thiazol-2-yl)-1-phenyl-2,5-dihydro-1h-pyrrol-2-amine
  • 3-(4-(4-Bromophenyl)thiazol-2-yl)-1-phenyl-2,5-dihydro-1h-pyrrol-2-amine
  • 3-(4-(4-Methylphenyl)thiazol-2-yl)-1-phenyl-2,5-dihydro-1h-pyrrol-2-amine

Uniqueness

The uniqueness of 3-(4-(4-Fluorophenyl)thiazol-2-yl)-1-phenyl-2,5-dihydro-1h-pyrrol-2-amine lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16FN3S

Molecular Weight

337.4 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-2,5-dihydropyrrol-2-amine

InChI

InChI=1S/C19H16FN3S/c20-14-8-6-13(7-9-14)17-12-24-19(22-17)16-10-11-23(18(16)21)15-4-2-1-3-5-15/h1-10,12,18H,11,21H2

InChI Key

XFKBIEFRBDANBH-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(N1C2=CC=CC=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.